![molecular formula C11H16N2O2 B12915271 (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol CAS No. 921592-82-7](/img/structure/B12915271.png)
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with an amino group and a hydroxymethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and ®-pyrrolidine-3-ol.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the amino group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (3R)-1-[4-carboxy-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol.
Reduction: Formation of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-amine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In organic synthesis, (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound can be used as a ligand in the study of enzyme-substrate interactions, particularly in enzymes that recognize chiral substrates.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry
The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism by which (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can participate in additional interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(3R)-1-[4-amino-2-(methyl)phenyl]pyrrolidin-3-ol: Similar structure but lacks the hydroxymethyl group.
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]piperidin-3-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. Its chiral nature further enhances its value in asymmetric synthesis and pharmaceutical applications.
特性
CAS番号 |
921592-82-7 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,10,14-15H,3-4,6-7,12H2/t10-/m1/s1 |
InChIキー |
YAKIFVZAGCXPIN-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)N)CO |
正規SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


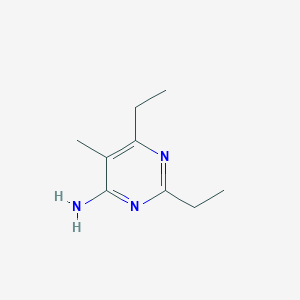
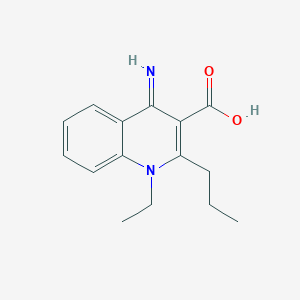
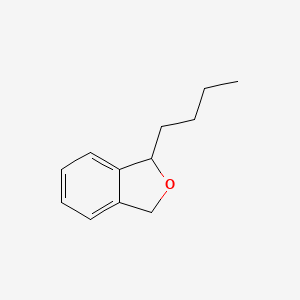

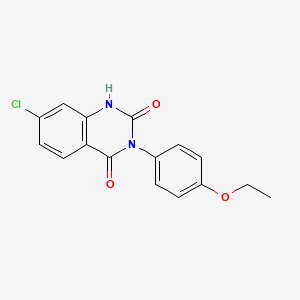
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
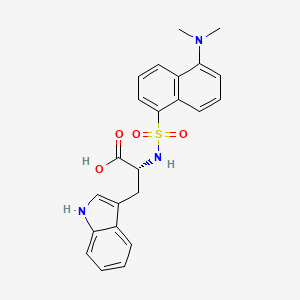
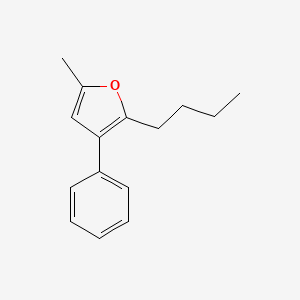

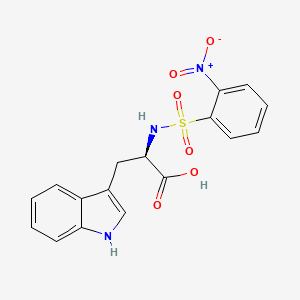

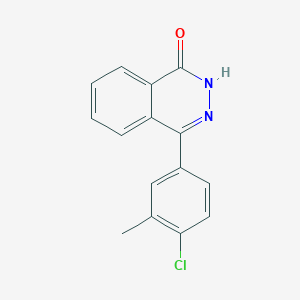
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)
